molecular formula C17H22N4O B2777832 5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380175-12-0

5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2777832
CAS No.: 2380175-12-0
M. Wt: 298.39
InChI Key: STNBBRIUAPEDRB-UHFFFAOYSA-N
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Description

5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound that contains both pyrimidine and piperidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the pyridine and piperidine rings in its structure suggests that it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions . The reaction is carried out at elevated temperatures (60-70°C) and involves the use of potassium carbonate as a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine or piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pyridine and piperidine rings in its structure allow it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of pyridine, piperidine, and pyrimidine rings. This unique structure allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-14-11-19-17(20-12-14)22-16-5-8-21(9-6-16)13-15-4-3-7-18-10-15/h3-4,7,10-12,16H,2,5-6,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNBBRIUAPEDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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